N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide
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Overview
Description
The description of a compound typically includes its IUPAC name, other names or identifiers, and its role or use in industry or research.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This involves measuring properties such as melting point, boiling point, solubility, and spectral data (IR, UV-Vis, NMR, MS).Scientific Research Applications
Antimicrobial and Antifungal Studies
Research has synthesized and studied compounds with structural similarities to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide for antimicrobial and antifungal activities. For instance, Patel and Patel (2010) explored the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones, showing potential in antibacterial and antifungal activities (Patel & Patel, 2010). Similarly, Desai, Dodiya, and Shihora (2011) reported on a clubbed quinazolinone and 4-thiazolidinone as potential antimicrobial agents, indicating the structural versatility and potential of such compounds in combating microbial infections (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
In the realm of cancer research, Hao et al. (2017) synthesized and analyzed the crystal structure and antitumor activity of a compound closely related to N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide. This study emphasizes the compound's potential in inhibiting the proliferation of cancer cell lines, highlighting its relevance in the development of new anticancer therapies (Hao et al., 2017).
Antimicrobial Agent Development
Further extending the utility of such compounds, Desai, Vaghani, and Shihora (2013) synthesized novel fluorine-containing derivatives with quinazolinone and 4-thiazolidinone motifs, evaluating their in vitro antimicrobial activity. Their work underscores the compound's potential as a basis for developing new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. Material Safety Data Sheets (MSDS) are usually referenced for this information.
Future Directions
This involves discussing potential future research directions, such as new synthetic methods, applications, or derivatives of the compound.
I hope this helps! If you have more specific questions about any of these topics, feel free to ask!
properties
IUPAC Name |
N-[3-(4-fluorophenyl)-2-methyl-4-oxoquinazolin-6-yl]oxolane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-12-22-17-9-6-14(23-19(25)18-3-2-10-27-18)11-16(17)20(26)24(12)15-7-4-13(21)5-8-15/h4-9,11,18H,2-3,10H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTXCYRSSNHTNGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)NC(=O)C3CCCO3)C(=O)N1C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)tetrahydrofuran-2-carboxamide |
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